5-Fluoro-1-isobutyrylpyrrolidin-2-one
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Overview
Description
5-Fluoro-1-isobutyrylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as versatile synthons in organic synthesis .
Preparation Methods
The synthesis of 5-Fluoro-1-isobutyrylpyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often utilize air-stable and low-cost copper salts as promoters and non-poisonous oxidants like Oxone .
Chemical Reactions Analysis
5-Fluoro-1-isobutyrylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin . Common reagents used in these reactions include copper salts and Oxone . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
5-Fluoro-1-isobutyrylpyrrolidin-2-one has numerous scientific research applications. It is used in medicinal chemistry for the development of bioactive molecules with target selectivity . The compound’s fluorinated nature makes it valuable in the synthesis of imaging agents for biological applications . Additionally, it is used in the development of novel compounds with antimicrobial, anti-inflammatory, anticancer, and antidepressant activities .
Mechanism of Action
The mechanism of action of 5-Fluoro-1-isobutyrylpyrrolidin-2-one involves its interaction with molecular targets and pathways. The compound’s fluorine atom enhances its reactivity and selectivity towards specific biological targets . It can interfere with nucleoside metabolism and be incorporated into RNA and DNA, leading to cytotoxicity and cell death . The compound also modulates multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Comparison with Similar Compounds
5-Fluoro-1-isobutyrylpyrrolidin-2-one can be compared with other similar compounds such as pyrrolone and pyrrolidinone derivatives. These compounds share a similar five-membered lactam structure and exhibit diverse biological activities . the presence of the fluorine atom in this compound enhances its reactivity and selectivity, making it unique . Similar compounds include pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol .
Properties
Molecular Formula |
C8H12FNO2 |
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Molecular Weight |
173.18 g/mol |
IUPAC Name |
5-fluoro-1-(2-methylpropanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12FNO2/c1-5(2)8(12)10-6(9)3-4-7(10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
KQUHGOUSVAPNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(CCC1=O)F |
Origin of Product |
United States |
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